

3-Methyl-3-hexanol chemical and physical properties

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Compound of Interest

Compound Name: 3-Methyl-3-hexanol

Cat. No.: B1585239

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An In-depth Technical Guide to 3-Methyl-3-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characteristics of **3-Methyl-3-hexanol** (CAS 597-96-6). This tertiary alcohol is a valuable compound in various fields, serving as a reagent in organic synthesis, a building block for more complex molecules, and finding applications in the fragrance and flavor industries.^{[1][2]}

Chemical and Physical Properties

3-Methyl-3-hexanol is a clear, colorless liquid at room temperature.^{[2][3]} As a tertiary alcohol, the hydroxyl group is attached to a carbon that is bonded to three other carbon atoms, which significantly influences its reactivity and physical properties, such as its lower water solubility compared to less-branched isomers.^{[2][3]}

Identifiers and Descriptors

Identifier	Value
IUPAC Name	3-methylhexan-3-ol[4]
CAS Number	597-96-6[4]
Molecular Formula	C ₇ H ₁₆ O[4]
Synonyms	2-Ethyl-2-pentanol, 3-Methyl-hexanol-(3)[4]
InChI	InChI=1S/C7H16O/c1-4-6-7(3,8)5-2/h8H,4-6H2,1-3H3[4]
InChIKey	KYWJZCSJMOILIZ-UHFFFAOYSA-N[4]

Tabulated Physical and Chemical Data

The quantitative properties of **3-Methyl-3-hexanol** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Weight	116.20 g/mol [2]
Appearance	Colorless liquid[2][3]
Density	0.823 g/cm ³ [2]
Boiling Point	142-143°C at 760 mmHg[2][3]
Melting Point	-70°C[3]
Flash Point	49.4°C (closed cup)[2]
Water Solubility	11.76 g/L at 25°C[1][5]
Vapor Pressure	2.2 mmHg at 25°C[1]
Refractive Index	1.4250[1]
pKa	15.38 ± 0.29 (Predicted)[1]
LogP	1.947 (Estimated)[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **3-Methyl-3-hexanol**. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the presence and environment of protons and carbons within the molecule.

Table 1: ^1H NMR Spectroscopic Data (Data is representative and may vary based on solvent and instrument)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.4	m	6H	-CH ₂ - groups
~1.1	s	3H	C3-CH ₃
~0.9	t	6H	C1-CH ₃ and C6-CH ₃
~1.2	s	1H	-OH

Table 2: ^{13}C NMR Spectroscopic Data (Data is representative and may vary based on solvent and instrument)

Chemical Shift (δ) ppm	Assignment
~74.5	C3 (-C-OH)
~36.8	C4 (-CH ₂ -)
~26.4	C2 (-CH ₂ -)
~23.3	C3-CH ₃
~17.1	C5 (-CH ₂ -)
~14.6	C6 (-CH ₃)
~8.6	C1 (-CH ₃)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak for **3-Methyl-3-hexanol** is often weak or absent.^[6] Fragmentation is dominated by α -cleavage next to the oxygen atom.

Table 3: Key Mass Spectrometry Fragments

m/z	Interpretation
87	[M - C ₂ H ₅] ⁺ (Loss of ethyl group)
73	[M - C ₃ H ₇] ⁺ (Loss of propyl group)
45	[C ₂ H ₅ O] ⁺
43	[C ₃ H ₇] ⁺

Infrared (IR) Spectroscopy

IR spectroscopy validates the presence of key functional groups.

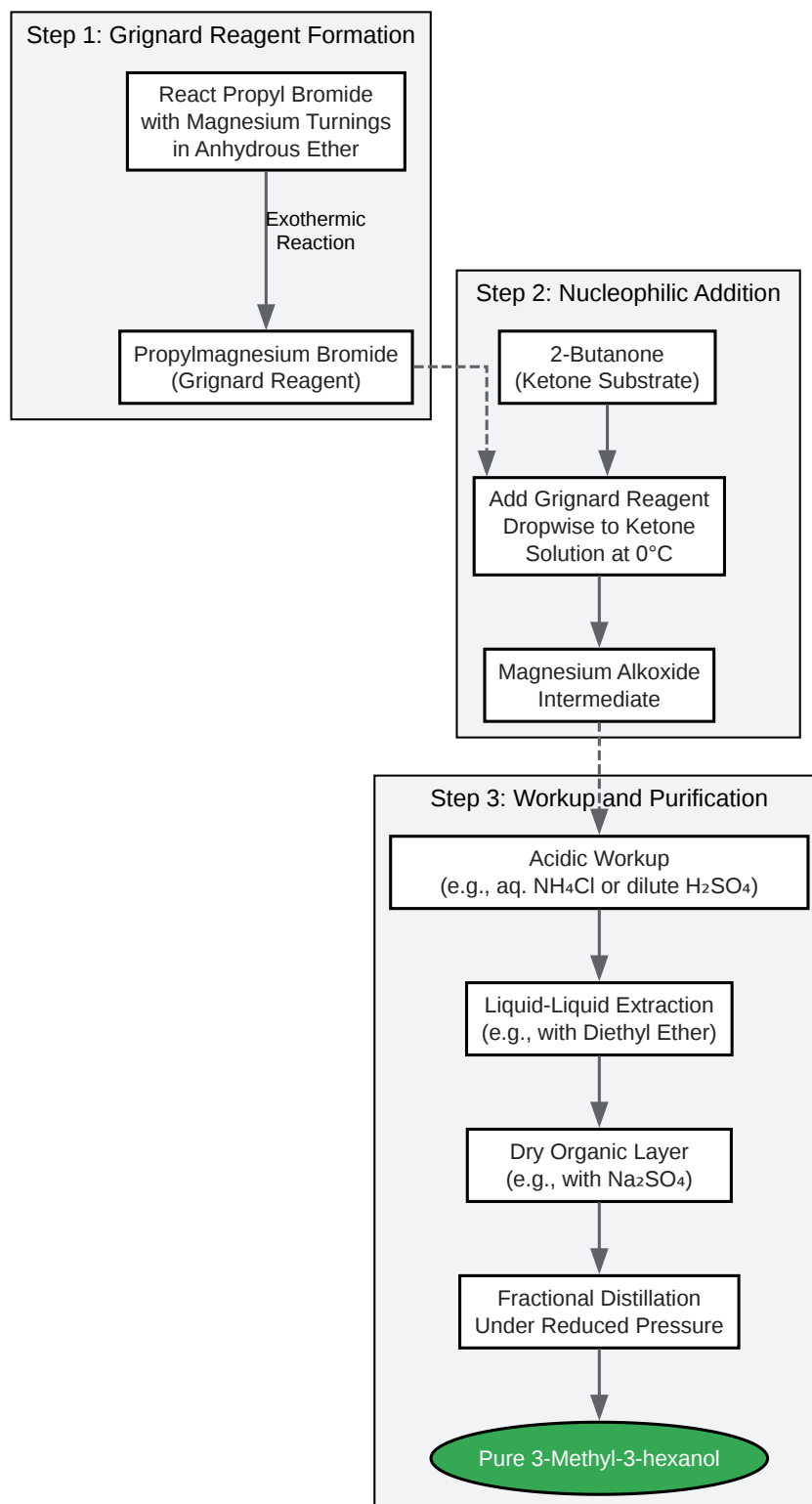
Table 4: Key IR Absorptions

Wavenumber (cm ⁻¹)	Interpretation
~3400 (broad)	O-H stretch (alcohol)[2]
~2960-2870	C-H stretch (alkane)
~1150	C-O stretch (tertiary alcohol)

Synthesis of 3-Methyl-3-hexanol

The most common and efficient method for synthesizing **3-Methyl-3-hexanol** is through the Grignard reaction.[2] This involves the nucleophilic attack of a Grignard reagent on a ketone, followed by an acidic workup. There are three primary Grignard routes to produce the target molecule. A representative workflow is detailed below.

Synthesis Workflow: 3-Methyl-3-hexanol via Grignard Reaction

[Click to download full resolution via product page](#)Caption: Experimental workflow for the synthesis of **3-Methyl-3-hexanol**.

Detailed Experimental Protocol: Grignard Synthesis

This protocol describes the synthesis of **3-Methyl-3-hexanol** from propyl bromide and 2-butanone.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- Propyl bromide
- 2-Butanone
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Three-neck round-bottom flask, dropping funnel, condenser, and magnetic stirrer

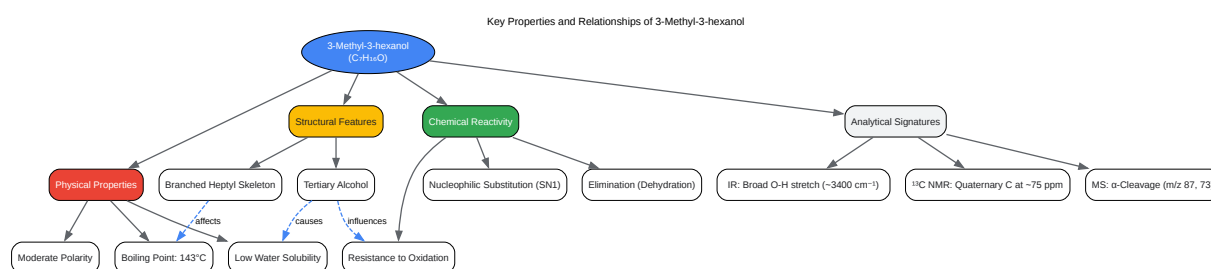
Procedure:

- Grignard Reagent Preparation:
 - Set up a flame-dried three-neck flask equipped with a condenser, a dropping funnel, and a magnetic stir bar. Protect the apparatus from atmospheric moisture with drying tubes (e.g., CaCl_2).
 - Place magnesium turnings in the flask.
 - Dissolve propyl bromide in anhydrous diethyl ether and add it to the dropping funnel.
 - Add a small portion of the propyl bromide solution to the magnesium turnings to initiate the reaction. The reaction is indicated by bubble formation and a gentle refluxing of the ether.
 - Once initiated, add the remaining propyl bromide solution dropwise at a rate that maintains a steady reflux.

- After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has reacted.
- Reaction with Ketone:
 - Dissolve 2-butanone in anhydrous diethyl ether and add this solution to the dropping funnel.
 - Cool the Grignard reagent solution in an ice bath.
 - Add the 2-butanone solution dropwise to the stirred, cooled Grignard reagent. Control the rate of addition to maintain a gentle reaction.
 - After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.
- Workup and Purification:
 - Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide intermediate.
 - Transfer the mixture to a separatory funnel. The product will be in the ether layer.
 - Separate the layers and extract the aqueous layer with additional diethyl ether.
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Filter to remove the drying agent and remove the bulk of the solvent using a rotary evaporator.
 - Purify the crude product by fractional distillation under reduced pressure to obtain pure **3-Methyl-3-hexanol**.
- Analysis:
 - Confirm the identity and purity of the product using GC-MS, ^1H NMR, ^{13}C NMR, and IR spectroscopy.

Logical Relationships of Properties

The chemical structure of **3-Methyl-3-hexanol** dictates its physical properties, reactivity, and spectroscopic signature. The following diagram illustrates these relationships.



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Caption: Logical relationships between the structure and properties of **3-Methyl-3-hexanol**.

Safety and Handling

3-Methyl-3-hexanol is a flammable liquid and is harmful if swallowed.^[2]^[7]

- GHS Classification: Flammable liquids (Category 3), Acute toxicity, oral (Category 4).^[7]^[8]
- Precautionary Statements: Keep away from heat, sparks, open flames, and hot surfaces.^[8] Use explosion-proof electrical equipment.^[8] Wear protective gloves, clothing, and eye protection.^[8] Wash hands thoroughly after handling.^[8]

- **Stability:** This compound is classified as a peroxide-forming chemical upon concentration (e.g., distillation), so it should be handled with care, especially if it has been stored for an extended period.[7]
- **Storage:** Store in a cool, well-ventilated place.[8] Keep the container tightly closed.[8]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

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